![molecular formula C14H21NO B4854072 N,N-diethyl-4-isopropylbenzamide CAS No. 6289-68-5](/img/structure/B4854072.png)
N,N-diethyl-4-isopropylbenzamide
Overview
Description
N,N-diethyl-4-isopropylbenzamide, also known as DEET, is a synthetic insect repellent that has been used for over 60 years to protect humans from insect bites. DEET is a colorless and odorless liquid that is widely used in various products such as sprays, lotions, and wipes. It is considered to be one of the most effective insect repellents available on the market today.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-4-isopropylbenzamide is still not fully understood, but it is believed to work by interfering with the insect's olfactory system. N,N-diethyl-4-isopropylbenzamide is thought to block the receptors on the insect's antennae that detect human scent, making it less attractive to the insect.
Biochemical and Physiological Effects:
N,N-diethyl-4-isopropylbenzamide has been shown to have very low toxicity in humans and is considered to be safe when used as directed. However, some studies have suggested that N,N-diethyl-4-isopropylbenzamide may have neurotoxic effects in certain individuals, particularly children. N,N-diethyl-4-isopropylbenzamide has also been shown to have a mild irritant effect on the skin and eyes.
Advantages and Limitations for Lab Experiments
N,N-diethyl-4-isopropylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is considered to be a highly effective insect repellent, which makes it an ideal tool for studying insect behavior in the laboratory. However, N,N-diethyl-4-isopropylbenzamide can also interfere with the results of certain experiments, particularly those that involve the use of olfactory cues.
Future Directions
There are many potential future directions for research on N,N-diethyl-4-isopropylbenzamide. Some possible areas of research include:
1. Developing new and more effective insect repellents that are based on the structure and properties of N,N-diethyl-4-isopropylbenzamide.
2. Studying the mechanism of action of N,N-diethyl-4-isopropylbenzamide in more detail to better understand how it works and how it can be improved.
3. Investigating the potential neurotoxic effects of N,N-diethyl-4-isopropylbenzamide on certain individuals, particularly children.
4. Developing new methods for delivering N,N-diethyl-4-isopropylbenzamide that are more convenient and effective than current methods.
5. Studying the environmental impact of N,N-diethyl-4-isopropylbenzamide and other insect repellents on ecosystems and wildlife.
In conclusion, N,N-diethyl-4-isopropylbenzamide is a highly effective insect repellent that has been used for over 60 years to protect humans from insect bites. It has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. While N,N-diethyl-4-isopropylbenzamide is considered to be safe when used as directed, there is still much to be learned about its mechanism of action and potential side effects. There are many potential future directions for research on N,N-diethyl-4-isopropylbenzamide, and continued research in this area is essential for developing new and more effective insect repellents and understanding the impact of these chemicals on the environment and human health.
Scientific Research Applications
N,N-diethyl-4-isopropylbenzamide has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. N,N-diethyl-4-isopropylbenzamide works by interfering with the insect's ability to sense human skin, making it less attractive to the insect. N,N-diethyl-4-isopropylbenzamide has also been shown to be effective in preventing the transmission of diseases such as malaria, dengue fever, and Zika virus.
properties
IUPAC Name |
N,N-diethyl-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-15(6-2)14(16)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGNYUNQOPGGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278016 | |
Record name | n,n-diethyl-4-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Diethyl-4-(propan-2-yl)benzamide | |
CAS RN |
6289-68-5 | |
Record name | NSC5698 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-diethyl-4-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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